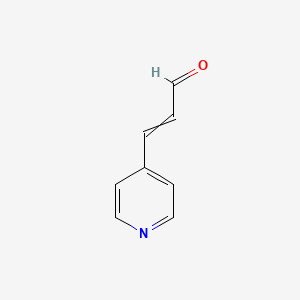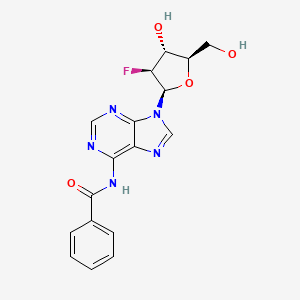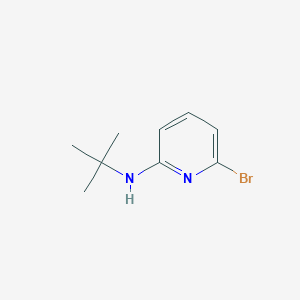
6-bromo-N-tert-butylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-tert-butylpyridin-2-amine is an organic compound with the molecular formula C9H13BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and tert-butyl functional groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-bromo-N-tert-butylpyridin-2-amine can be synthesized through various methods. One common approach involves the bromination of 2-aminopyridine followed by the introduction of the tert-butyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The tert-butyl group can be introduced using tert-butyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-N-tert-butylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
6-bromo-N-tert-butylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-bromo-N-tert-butylpyridin-2-amine depends on its specific application. In chemical reactions, the bromine atom often acts as a leaving group, facilitating various substitution and coupling reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopyridine: Lacks the tert-butyl group, making it less sterically hindered.
N-tert-Butyl-2-aminopyridine: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.
6-Bromo-2-chloropyridine: Contains a chlorine atom instead of the tert-butyl group, leading to different reactivity patterns.
Uniqueness
6-bromo-N-tert-butylpyridin-2-amine is unique due to the presence of both the bromine and tert-butyl groups. This combination provides a balance of reactivity and steric hindrance, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H13BrN2 |
|---|---|
Poids moléculaire |
229.12 g/mol |
Nom IUPAC |
6-bromo-N-tert-butylpyridin-2-amine |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3,(H,11,12) |
Clé InChI |
RIWYYWNCQWHCQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=NC(=CC=C1)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
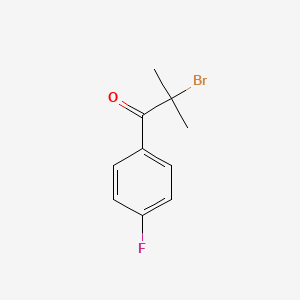
![Ethyl 2-[3-(3-bromophenyl)oxetan-3-yl]acetate](/img/structure/B8711276.png)
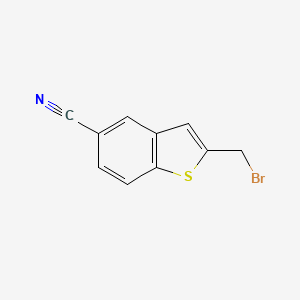
![1H-Pyrrole, 1-[(2-fluorophenyl)methyl]-](/img/structure/B8711284.png)
![6-Chloro-[n-(1-ethyl)propyl]pyrazine-2-amine](/img/structure/B8711294.png)
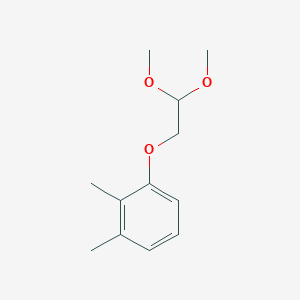
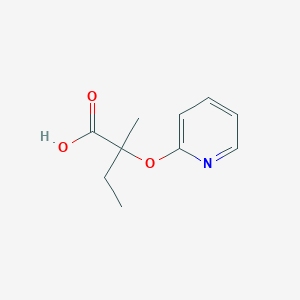
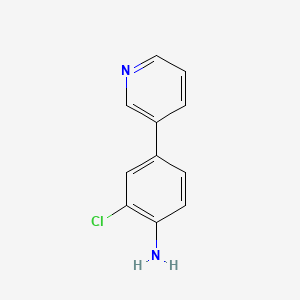
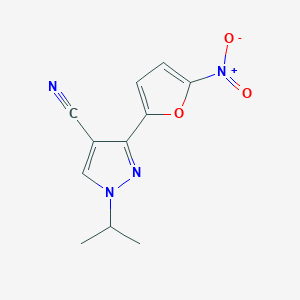
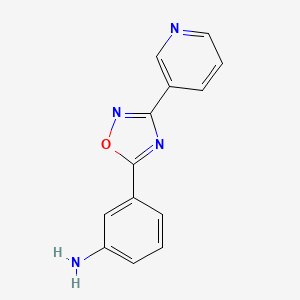
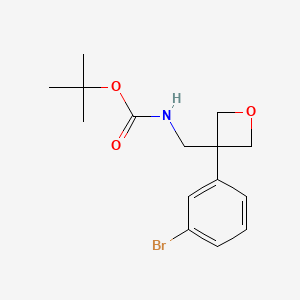
![5-[(4-Amino-3-methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B8711344.png)
